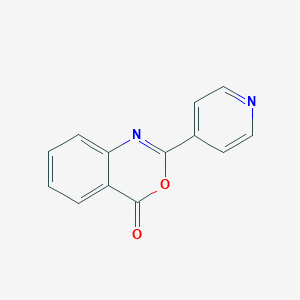

2-Piridin-4-il-3,1-benzoxazin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Pyridin-4-yl-3,1-benzoxazin-4-one” is a type of heterocyclic compound . It belongs to a significant category of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene .

Synthesis Analysis

The synthesis of “2-Pyridin-4-yl-3,1-benzoxazin-4-one” derivatives can be achieved through a one-pot method . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on this carbocation by the anthranilic acid amino group, proton exchange, and loss of a second molecule of ethanol would then yield iminium ion . Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give the ring-closed dihydro product .Molecular Structure Analysis

The molecular structure of “2-Pyridin-4-yl-3,1-benzoxazin-4-one” is characterized by the presence of a benzoxazin-4-one ring . This ring is formed from intermediate formula and cyclizing agents, which can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .Chemical Reactions Analysis

The chemical reactions involving “2-Pyridin-4-yl-3,1-benzoxazin-4-one” derivatives are characterized by intramolecular cyclizations and the formation of polycyclic condensed and conjugated systems . Heating aminoamides does not lead to conversion into the expected oxazocinediones, which are the products of cyclization involving the ester and amino groups, but rather gives brightly colored benzoxazinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyridin-4-yl-3,1-benzoxazin-4-one” derivatives are characterized by their brightly colored crystals . For example, “2-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4H-3,1-benzoxazin-4-one” was obtained in 74% yield as bright-yellow crystals .Mecanismo De Acción

Target of Action

The primary target of 2-Pyridin-4-yl-3,1-benzoxazin-4-one is the serine protease . This enzyme has been linked to the pathology of a variety of inflammatory diseases, making it an attractive target for the development of anti-inflammatory compounds .

Mode of Action

The compound interacts with its target, the serine protease, by binding into the human neutrophil elastase binding site

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-Pyridin-4-yl-3,1-benzoxazin-4-one is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. In addition, 2-Pyridin-4-yl-3,1-benzoxazin-4-one has been reported to exhibit synergistic effects with other anti-cancer agents, which may enhance its therapeutic efficacy. However, one limitation of 2-Pyridin-4-yl-3,1-benzoxazin-4-one is its relatively low solubility in water, which may affect its bioavailability and limit its clinical application.

Direcciones Futuras

There are several future directions for research on 2-Pyridin-4-yl-3,1-benzoxazin-4-one. One area of interest is the development of more efficient synthesis methods that can yield 2-Pyridin-4-yl-3,1-benzoxazin-4-one with higher purity and better yields. Another direction is the investigation of the mechanism of action of 2-Pyridin-4-yl-3,1-benzoxazin-4-one, which may provide insights into its anti-cancer properties. Furthermore, future studies could explore the therapeutic potential of 2-Pyridin-4-yl-3,1-benzoxazin-4-one in combination with other anti-cancer agents, as well as its efficacy in animal models and clinical trials.

Métodos De Síntesis

2-Pyridin-4-yl-3,1-benzoxazin-4-one can be synthesized through a multi-step process that involves the reaction of 2-aminopyridine with salicylic acid, followed by cyclization and oxidation. This method has been reported to yield 2-Pyridin-4-yl-3,1-benzoxazin-4-one with high purity and good yields.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

La estructura de la 2-Piridin-4-il-3,1-benzoxazin-4-ona sugiere aplicaciones potenciales en tratamientos contra el cáncer. Compuestos similares se han diseñado y sintetizado para evaluar sus actividades inhibitorias contra líneas celulares de cáncer humano como cáncer de mama, tumor pulmonar no pequeño, cáncer de colon y cáncer cervical .

Compuestos Antiinflamatorios

Los compuestos con una estructura similar se han relacionado con el desarrollo de fármacos antiinflamatorios. Se dirigen a proteínas específicas como la elastasa de neutrófilos humanos, que está asociada con varias enfermedades inflamatorias .

Agentes Antituberculosos

Los derivados de piridinilbenzoxazinonas se han explorado por su actividad antituberculosa contra Mycobacterium tuberculosis, lo que indica que la this compound también podría investigarse para tales aplicaciones .

Métodos de Síntesis

La investigación sobre métodos de síntesis eficientes para derivados de benzoxazinona está en curso. Estos métodos son cruciales para producir los compuestos necesarios para estudios de aplicación adicionales en campos médicos e industriales .

Inhibición de la Quinasa de Proteínas

Los compuestos con grupos piridinil y aminopirimidinil se han evaluado por sus efectos sobre las quinasas de proteínas, que desempeñan un papel en las vías de señalización dentro de las células. Esto sugiere aplicaciones potenciales de investigación en la comprensión y el tratamiento de enfermedades que involucran estas vías .

Propiedades

IUPAC Name |

2-pyridin-4-yl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13-10-3-1-2-4-11(10)15-12(17-13)9-5-7-14-8-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLCWAWOPGTMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(hydroxymethyl)benzimidazolyl]-N-methyl-N-phenylacetamide](/img/structure/B366776.png)

![2,2,7,7-Tetramethyl-tetrahydrobis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid, phenylamide](/img/structure/B366795.png)

![2-Indolo[3,2-b]quinoxalin-6-ylacetonitrile](/img/structure/B366798.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B366843.png)

![2,2,7,7-tetramethyl-N-(4-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B366864.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethoxybenzyl)piperazine](/img/structure/B366912.png)

![1-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B366927.png)

![(3,4-Dimethoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B366930.png)